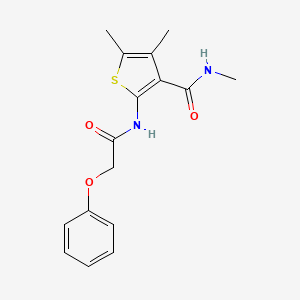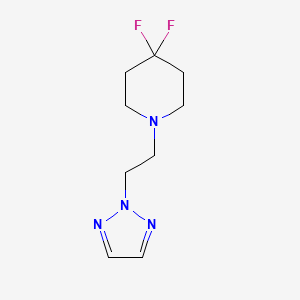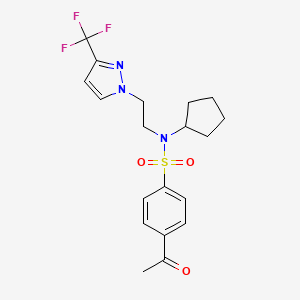
4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide is a compound featuring both a pyrazole ring and a sulfonamide group. The trifluoromethyl group and the acetyl group contribute to its unique chemical properties, making it a fascinating subject for chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide involves multiple steps:
Starting Material: : The synthesis begins with the formation of the pyrazole ring.
Substitution: : The trifluoromethyl group is introduced through electrophilic substitution reactions.
Acylation: : Acetylation of the benzene ring occurs via Friedel-Crafts acylation.
Cyclopentylation: : The cyclopentyl group is attached through nucleophilic substitution.
Sulfonamide Formation: : The final step involves the formation of the sulfonamide bond through sulfonation and subsequent amine coupling.
Industrial Production Methods
Industrial production often employs more robust and scalable methods, including:
Catalytic processes: to enhance reaction efficiency.
Continuous flow chemistry: for better yield and safety.
High-pressure reactors: to manage difficult reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, especially at the acetyl and cyclopentyl groups.
Reduction: : The nitro groups may be reduced to amines.
Substitution: : Both electrophilic and nucleophilic substitution reactions can modify the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, hydrogen gas with palladium catalyst.
Substitution Reagents: : Halogens, alkylating agents, sulfonating agents.
Major Products Formed
Oxidation: : Yields hydroxyl or carbonyl derivatives.
Reduction: : Results in amines and alcohols.
Substitution: : Produces various substituted benzene and pyrazole derivatives.
Scientific Research Applications
4-Acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide has diverse applications:
Chemistry: : Used as an intermediate in organic synthesis.
Biology: : Acts as a probe for studying biological systems.
Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: : Used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action involves:
Molecular Targets: : The compound interacts with specific enzymes and receptors.
Pathways: : Alters signaling pathways, modulates enzyme activity, or inhibits receptor function.
Comparison with Similar Compounds
Similar Compounds
4-Acetyl-N-cyclopentyl-N-(2-(3-fluoro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
4-Acetyl-N-cyclopentyl-N-(2-(3-chloro-1H-pyrazol-1-yl)ethyl)benzenesulfonamide
Uniqueness
The trifluoromethyl group in 4-acetyl-N-cyclopentyl-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)benzenesulfonamide enhances its lipophilicity, metabolic stability, and biological activity, distinguishing it from other similar compounds.
This compound's multifaceted nature makes it a valuable asset across various fields of research and industrial applications. What sparked your interest in this particular compound?
Properties
IUPAC Name |
4-acetyl-N-cyclopentyl-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F3N3O3S/c1-14(26)15-6-8-17(9-7-15)29(27,28)25(16-4-2-3-5-16)13-12-24-11-10-18(23-24)19(20,21)22/h6-11,16H,2-5,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXANWBZSUACAQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)S(=O)(=O)N(CCN2C=CC(=N2)C(F)(F)F)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2508667.png)
![1-(3-{[2-(Pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)prop-2-en-1-one](/img/structure/B2508668.png)
![ethyl 1-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2508669.png)
![Ethyl 4-([1,1'-biphenyl]-4-yl)-2-(3-chloropropanamido)thiophene-3-carboxylate](/img/structure/B2508671.png)
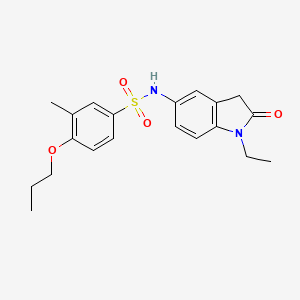
![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2508676.png)
![5-(2-chloro-4-fluorobenzyl)-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2508677.png)
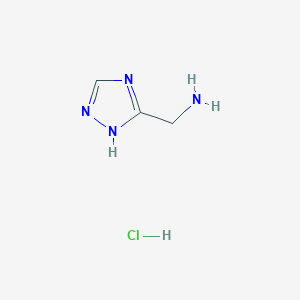
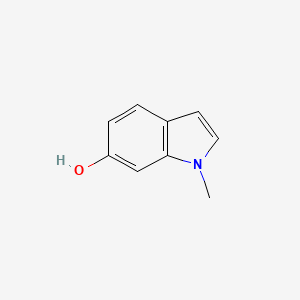
![N-[2-methoxy-2-(thiophen-3-yl)ethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide](/img/structure/B2508680.png)
![2-[3-(methylsulfanyl)phenyl]-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydrophthalazin-1-one](/img/structure/B2508681.png)
![N-[1-(3,4-Dimethoxyphenyl)ethyl]hydroxylamine;hydrochloride](/img/structure/B2508682.png)
